molecular formula C22H17ClN2O4S B2975018 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895461-19-5

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No.: B2975018
CAS No.: 895461-19-5
M. Wt: 440.9
InChI Key: HVYGLELWYRCDHJ-UHFFFAOYSA-N
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Description

The compound N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide features a benzo[d]oxazole core linked to a phenyl group via a propanamide bridge, with a 4-chlorophenylsulfonyl substituent. The benzo[d]oxazole moiety is a bicyclic heteroaromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Synthetic routes for similar compounds involve intermediates such as 2-(benzo[d]oxazol-2-yl)-1-phenylvinyl benzoates, characterized by $^{1}\text{H}$ and $^{13}\text{C}$ NMR shifts (e.g., −131.8 ppm for $^{15}\text{N}$ in derivative 4a) .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYGLELWYRCDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The sulfonyl group is then introduced through a sulfonylation reaction using chlorosulfonic acid or similar reagents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its ability to inhibit the growth of cancer cells.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting diseases such as infections and cancer.

Industry: In industry, this compound can be used in the production of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in drug delivery systems and as a component in various chemical formulations.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Key Structural Features Molecular Weight Notable Substituents Potential Applications Source
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide (Target) Benzo[d]oxazole, 4-chlorophenylsulfonyl, propanamide ~470 (estimated) Sulfonyl, chlorophenyl Not explicitly stated
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide (CAS: 902254-49-3) Benzo[d]oxazole, sulfamoylphenyl, thiazol 478.9 Sulfamoyl, thiazol Antimicrobial (hypothesized)
2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (Entry 10, ) Thiazol, indole, 4-chlorophenyl Not provided Indole, chlorophenylthiazol Enzyme inhibition (e.g., kinases)
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides () Oxadiazole, thiazol, sulfanylpropanamide Variable Oxadiazole, amino-thiazol Antibacterial (hypothesized)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ) Chlorophenyl, hydroxamic acid Not provided Hydroxamic acid Antioxidant (DPPH assay)
2.2 Key Findings from Comparative Analysis
  • However, sulfamoyl and thiazol groups in CAS 902254-49-3 may improve solubility and antimicrobial activity .
  • Sulfonyl vs. In contrast, the sulfamoyl group in CAS 902254-49-3 introduces hydrogen-bonding donors, which are critical for enzyme inhibition (e.g., carbonic anhydrase) .
  • Biological Activity : Compounds with chlorophenyl-thiazol motifs (e.g., , Entry 10) show promise in kinase inhibition due to the indole-thiazol synergy . Hydroxamic acid derivatives () exhibit antioxidant properties (IC$_{50}$ values via DPPH assays), but the target compound’s sulfonyl-propanamide structure may prioritize different therapeutic pathways .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions with intermediates like phenylacrylates (), whereas thiazol-containing analogs require hydrazine reflux and oxadiazole formation (), increasing synthetic challenges .
2.3 Physicochemical and Spectroscopic Comparisons
  • NMR Data : Benzo[d]oxazole intermediates () show consistent $^{15}\text{N}$ NMR shifts (−131.8 to −131.2 ppm), suggesting minimal electronic variation despite substituent changes . This stability contrasts with thiazol derivatives, where $^{1}\text{H}$ NMR shifts vary significantly with substituents (e.g., indole vs. benzyloxy groups in ) .
  • Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~470) aligns with CAS 902254-49-3 (478.9), but the latter’s sulfamoyl-thiazol groups may reduce logP compared to the chlorophenylsulfonyl moiety .

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzo[d]oxazole moiety, a phenyl group , and a sulfonyl propanamide chain . Its IUPAC name is this compound, with the molecular formula C23H19ClN2O4S and a molecular weight of 440.9 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]oxazole ring : Achieved through cyclization of ortho-aminophenol derivatives.
  • Attachment of the phenyl group : Often involves Suzuki coupling between halogenated benzo[d]oxazole and phenylboronic acid.
  • Introduction of the sulfonyl group : Reaction with sulfonyl chloride under basic conditions.
  • Formation of the propanamide chain : Amidation with a suitable amine.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives show selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) varying significantly based on structural modifications.
  • Anticancer Properties : Benzoxazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, such as breast (MCF-7), lung (A549), and prostate (PC3) cancers .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A study evaluated several benzoxazole derivatives for their antimicrobial properties against Bacillus subtilis and Escherichia coli. The most active compounds exhibited MIC values significantly lower than those for other tested strains .
    CompoundBacterial StrainMIC (µg/mL)
    1Bacillus subtilis25
    2Escherichia coli50
    3Pichia pastoris10
  • Cytotoxicity Studies :
    • Another study focused on the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. Compounds were found to induce apoptosis in MCF-7 cells, with IC50 values ranging from 20 to 50 µM depending on substitution patterns .
    Cell LineCompoundIC50 (µM)
    MCF-7Compound A30
    A549Compound B40
    PC3Compound C25

The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors. These interactions can modulate enzyme activity or alter signaling pathways, contributing to its observed biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide, and what coupling agents are optimal for amide bond formation in this structure?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzo[d]oxazole and sulfonyl moieties. The amide bond can be formed using coupling agents like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of triethylamine (TEA) as a base, as demonstrated in analogous sulfonamide syntheses . Sulfonyl chloride intermediates (e.g., 4-chlorophenylsulfonyl chloride) are often reacted with propanamide precursors under anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity.

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) is recommended, with purity thresholds ≥98% (similar to pharmacopeial standards for related sulfonamides) .
  • Structural Confirmation :
  • 1H/13C-NMR : Key signals include the sulfonyl group’s downfield shift (~δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl) and benzo[d]oxazole protons (δ 8.1–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., cleavage at the sulfonyl group).
  • Data Table :
Analytical MethodCritical ParametersReference Standard
HPLCRetention time: ~8.2 minBicalutamide
1H-NMRδ 8.3 (s, 1H, oxazole)PubChem

Q. What solvents and conditions are suitable for recrystallization to improve compound stability?

  • Methodological Answer : Ethanol/water (4:1 v/v) at 0–4°C is effective for recrystallization, yielding high-purity crystals. Slow cooling minimizes amorphous byproducts. For hygroscopic intermediates, anhydrous dichloromethane or tetrahydrofuran under nitrogen is advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, coupling between the oxazole proton (δ 8.3 ppm) and adjacent aromatic protons can confirm substitution patterns .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 09) .
  • Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., amide NH).

Q. What in silico strategies predict the compound’s biological targets and binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). The sulfonyl group’s electronegativity and benzo[d]oxazole’s π-π stacking are critical .
  • Pharmacophore Modeling : Align with known CB2 receptor modulators (e.g., sulfonyl-propanamide scaffolds in ). Key features: sulfonyl acceptor, hydrophobic benzo[d]oxazole.

Q. How to design structure-activity relationship (SAR) studies focusing on the benzo[d]oxazole and sulfonyl groups?

  • Methodological Answer :

  • Analog Synthesis : Replace benzo[d]oxazole with benzothiazole or indole to assess π-stacking efficiency. Vary sulfonyl substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to study steric/electronic effects .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate IC50 values with substituent Hammett constants (σ) to quantify electronic contributions .

Contradictions and Validation

  • Synthetic Yield Variability : reports yields from 28% to 95% for similar sulfonamides, highlighting the need for optimized stoichiometry (e.g., 1.2 eq. sulfonyl chloride) and inert atmospheres to suppress hydrolysis .
  • Biological Target Hypotheses : While sulfonamides in target JAK3 or CB2 receptors, computational validation is critical to avoid overextending SAR conclusions without in vitro data.

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